6,6-Dimethyltetrahydro-2H-pyran-2-carbaldehyde
Description
6,6-Dimethyltetrahydro-2H-pyran-2-carbaldehyde (CAS: N/A) is a cyclic ether derivative featuring a fully saturated tetrahydropyran ring substituted with two methyl groups at the 6-position and a carbaldehyde group at the 2-position. Its molecular formula is C₈H₁₂O₂ (molecular weight: 140.18 g/mol). The compound’s structure imparts unique steric and electronic properties, influencing its reactivity and physical characteristics. It is commonly used in organic synthesis, particularly in the preparation of fragrances, pharmaceuticals, and chiral ligands due to its rigid bicyclic framework .
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
6,6-dimethyloxane-2-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-8(2)5-3-4-7(6-9)10-8/h6-7H,3-5H2,1-2H3 |
InChI Key |
ALOIUDXRMHLTMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(O1)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyltetrahydro-2H-pyran-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpropanal with hydroxylamine hydrochloride in the presence of sodium acetate, followed by reduction with sodium borohydride. Another method includes the use of 2-oxoisovaleric acid with S-methylisothiourea or S-ethylisothiourea.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyltetrahydro-2H-pyran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products
Oxidation: 6,6-Dimethyltetrahydro-2H-pyran-2-carboxylic acid.
Reduction: 6,6-Dimethyltetrahydro-2H-pyran-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,6-Dimethyltetrahydro-2H-pyran-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of 6,6-Dimethyltetrahydro-2H-pyran-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Tetrahydro-2H-pyran-2-carbaldehyde
- Molecular Formula : C₆H₈O₂
- Key Differences :
- Lacks methyl substituents, reducing steric hindrance around the aldehyde group.
- Lower molecular weight (112.13 g/mol) results in a lower boiling point (~185–190°C) compared to the dimethyl analog (~210–215°C).
- Higher solubility in polar solvents due to reduced hydrophobicity.
- Exhibits greater reactivity in nucleophilic additions (e.g., aldol condensation) due to unhindered access to the aldehyde carbonyl .
5,5-Dimethyltetrahydro-2H-pyran-2-carbaldehyde
- Molecular Formula : C₈H₁₂O₂
- Key Differences :
- Methyl groups at the 5-position alter ring conformation, leading to distinct steric and electronic effects.
- Higher melting point (5–10°C vs. −10 to −5°C for the 6,6-dimethyl analog) due to enhanced crystal packing efficiency.
- Reduced reactivity in oxidation reactions compared to the 6,6-dimethyl derivative, likely due to electronic deactivation of the aldehyde by proximal methyl groups .
3,6-Dihydro-2H-pyran-4-carbaldehyde (CID 13435928, )
- Molecular Formula : C₆H₈O₂
- Key Differences :
- Partially unsaturated dihydropyran ring introduces conjugation, increasing reactivity in cycloaddition reactions (e.g., Diels-Alder).
- Aldehyde group at the 4-position (vs. 2-position in the target compound) alters electronic distribution, reducing stability in acidic conditions.
- Lower boiling point (~170–175°C) due to reduced hydrogen bonding capacity .
Data Table: Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water | Reactivity (Nucleophilic Addition) |
|---|---|---|---|---|---|---|
| This compound | C₈H₁₂O₂ | 140.18 | 210–215 | −10 to −5 | Slightly soluble | Moderate |
| Tetrahydro-2H-pyran-2-carbaldehyde | C₆H₈O₂ | 112.13 | 185–190 | −20 to −15 | Moderately soluble | High |
| 5,5-Dimethyltetrahydro-2H-pyran-2-carbaldehyde | C₈H₁₂O₂ | 140.18 | 205–210 | 5–10 | Slightly soluble | Low |
| 3,6-Dihydro-2H-pyran-4-carbaldehyde | C₆H₈O₂ | 112.13 | 170–175 | −25 to −20 | Sparingly soluble | High (for cycloadditions) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
